JNJ-54175446

Description

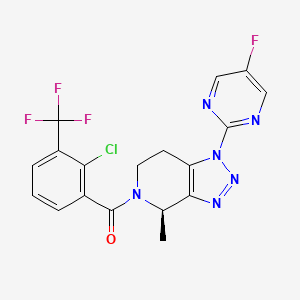

Structure

3D Structure

Propriétés

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFVVQFVGMFTBD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627902-21-9 | |

| Record name | JNJ-54175446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-54175446 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-54175446 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The P2X7 Receptor Antagonist JNJ-54175446: A Deep Dive into its CNS Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the central nervous system (CNS).[1][2] Developed by Janssen Pharmaceuticals, this investigational compound is being explored for its therapeutic potential in neuropsychiatric disorders, particularly major depressive disorder (MDD), where neuroinflammation is believed to play a significant role.[3][4] The core of this compound's mechanism of action in the CNS lies in its ability to modulate neuroinflammatory pathways by blocking the activation of the P2X7 receptor on microglia, the resident immune cells of the brain.[5]

Core Mechanism of Action: P2X7 Receptor Antagonism in the CNS

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the CNS.[5] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, acting as a "danger signal." This ATP binds to and activates the P2X7 receptor, triggering a cascade of downstream events that culminate in the production and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][5]

This compound exerts its effects by binding to the P2X7 receptor and preventing its activation by ATP. This blockade inhibits the downstream signaling cascade, leading to a reduction in the release of IL-1β and other pro-inflammatory mediators.[6] This targeted anti-inflammatory action within the CNS is the primary mechanism through which this compound is hypothesized to exert its therapeutic effects in neuropsychiatric disorders.

Signaling Pathway of P2X7 Receptor-Mediated Neuroinflammation

The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade within microglia, leading to neuroinflammation. A key component of this pathway is the assembly and activation of the NLRP3 inflammasome.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Translational Model‐Informed Dose Selection for a Human Positron Emission Tomography Imaging Study of JNJ‐54175446, a P2X7 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Targeting neuroinflammation with brain penetrant P2X7 antagonists as novel therapeutics for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist this compound in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

P2X7 Receptor Antagonism and Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The P2X7 receptor (P2X7R), an ATP-gated cation channel, has emerged as a critical mediator of neuroinflammation. Predominantly expressed on microglia, its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—initiates a cascade of inflammatory events implicated in the pathogenesis of numerous neurodegenerative and neurological disorders. This technical guide provides an in-depth overview of the P2X7R signaling pathway in the context of neuroinflammation, details key experimental methodologies for its study, presents quantitative data on receptor pharmacology, and discusses the therapeutic potential of P2X7R antagonism.

The P2X7 Receptor in the Central Nervous System

Under physiological conditions, extracellular ATP concentrations in the brain are low, typically in the nanomolar range.[1] However, in response to trauma, ischemia, or neurodegenerative processes, damaged cells release ATP in high micromolar to millimolar concentrations.[2] This pathological surge in extracellular ATP activates the low-affinity P2X7R, which is significantly upregulated on microglia and astrocytes in neuroinflammatory conditions.[1][3][4] While P2X7R expression is highest in microglia, it is also found on astrocytes and oligodendrocytes, but its presence on neurons remains a subject of debate.[4][5]

Activation of P2X7R has two main consequences:

-

Ion Channel Opening: A rapid, transient opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.

-

Macropore Formation: Sustained or repeated activation leads to the formation of a large, non-selective pore permeable to molecules up to 900 Da in size.[6][7]

These events trigger a multitude of downstream signaling pathways central to the neuroinflammatory response.

P2X7R-Mediated Signaling Pathways in Neuroinflammation

P2X7R activation is a key upstream event for the assembly and activation of the NLRP3 (NOD-like receptor protein 3) inflammasome in microglia.[8] The resulting signaling cascade is a primary driver of neuroinflammation.

The P2X7R-NLRP3 Inflammasome Axis

The canonical pathway initiated by P2X7R activation leads to the maturation and release of potent pro-inflammatory cytokines. The K⁺ efflux resulting from P2X7R channel opening is a critical trigger for the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, IL-1β and IL-18.[8] These cytokines are subsequently released from the cell, propagating the inflammatory signal and contributing to neuronal damage.

P2X7R-NLRP3 Inflammasome Signaling Pathway.

Other Pro-inflammatory Pathways

Beyond the inflammasome, P2X7R activation also stimulates other pro-inflammatory pathways, including the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK. This can lead to the production and release of other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various chemokines (e.g., CCL2, CCL3).[9]

Quantitative Data: Agonist and Antagonist Pharmacology

The pharmacological characterization of P2X7R is crucial for drug development. There are notable species differences in receptor sensitivity to both agonists and antagonists.

Table 1: P2X7R Agonist Potency (EC₅₀ Values)

The synthetic agonist 2'(3')-O-(4-Benzoylbenzoyl)ATP (BzATP) is consistently more potent than the endogenous agonist ATP.[10]

| Agonist | Species | Assay Type | EC₅₀ Value (µM) | Reference(s) |

| ATP | Rat | Current | 123 | [11] |

| Mouse | Current | 936 | [11] | |

| Human | - | ~300 - 1000 | [12] | |

| BzATP | Rat | Current | 3.6 | [10][11] |

| Mouse | Current | 285 | [10][11] | |

| Human | Current | 7 | [10] |

Note: EC₅₀ values can vary based on the cell type, expression system, and specific assay conditions.

Table 2: P2X7R Antagonist Potency (IC₅₀ Values)

Several antagonists have been developed to probe P2X7R function and as potential therapeutics.

| Antagonist | Species | Assay Type | IC₅₀ Value | Reference(s) |

| Brilliant Blue G (BBG) | Rat | Ca²⁺ Influx | 10 nM | |

| Human | Ca²⁺ Influx | 200 nM | ||

| Mouse (J774.G8) | Dye Uptake | 1.3 - 2.6 µM | [6] | |

| A-438079 | Rat | Ca²⁺ Influx | 28 nM | [13] |

| Human | Ca²⁺ Influx | 100 nM | [13] | |

| A-740003 | Rat | Ca²⁺ Influx | 18 nM | [13] |

| Human | Ca²⁺ Influx | 40 nM | [13] | |

| JNJ-54175446 | Human | - | - | [8][14] |

Note: this compound is a brain-penetrant antagonist that has advanced to clinical trials.[8][14] Specific IC₅₀ values are often proprietary but its clinical evaluation underscores its high potency and CNS availability.

Key Experimental Protocols

Studying P2X7R function and the efficacy of its antagonists involves a set of core in vitro and in vivo assays.

In Vitro Assay Workflow

A typical workflow for screening P2X7R antagonists involves sequential functional assays that measure distinct downstream events of receptor activation.

General workflow for in vitro P2X7R antagonist screening.

Protocol: Calcium Influx Assay

This assay measures the initial ion channel function of P2X7R.

-

Cell Preparation: Seed cells (e.g., HEK293 cells stably expressing P2X7R or primary microglia) into a 96-well black, clear-bottom plate and culture overnight.[15]

-

Dye Loading: Wash cells once with an appropriate buffer (e.g., Hank's Balanced Salt Solution - HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in buffer, typically for 45-60 minutes at 37°C in the dark.[15]

-

Wash: Wash the cells twice with buffer to remove excess extracellular dye.[15]

-

Antagonist Incubation: Add serial dilutions of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle controls.[15][16]

-

Data Acquisition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.[15]

-

Agonist Stimulation: Using an automated dispenser, add a P2X7R agonist (e.g., BzATP at an EC₈₀ concentration) to all wells simultaneously. Immediately begin kinetic measurement of fluorescence intensity for several minutes.[15]

-

Analysis: Calculate the peak fluorescence response (ΔF) over baseline (F₀). Determine the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and calculate the IC₅₀ value.[15]

Protocol: Macropore Formation (YO-PRO-1 Uptake) Assay

This assay quantifies the formation of the large conductance pore, a hallmark of P2X7R activation.[17]

-

Cell Preparation: Seed cells in a 96-well plate as described for the calcium influx assay.[17]

-

Antagonist Incubation: Pre-incubate cells with the test antagonist at various concentrations.

-

Staining and Stimulation: Add the agonist (e.g., ATP or BzATP) to the wells simultaneously with a solution containing the fluorescent dye YO-PRO-1 (typically 1-2 µM). YO-PRO-1 is membrane-impermeant but can enter the cell through the P2X7R macropore and fluoresces upon binding to nucleic acids.[17][18][19]

-

Incubation: Incubate the plate for a defined period (e.g., 10-60 minutes) at room temperature or 37°C, protected from light.[17][20]

-

Data Acquisition: Measure the fluorescence intensity (excitation ~491 nm, emission ~509 nm) using a fluorescence plate reader.[17][19]

-

Analysis: Normalize the fluorescence signal to control wells. Calculate the percentage inhibition of dye uptake at each antagonist concentration to determine the IC₅₀ value. It is critical to run parallel viability assays to ensure that dye uptake is not due to necrotic cell death.[17]

Protocol: IL-1β Release Assay

This assay measures a key downstream inflammatory consequence of P2X7R-NLRP3 inflammasome activation. It typically requires a two-step cell stimulation.[21][22]

-

Cell Culture: Plate primary microglia or macrophage-like cell lines (e.g., THP-1) in a multi-well plate.

-

Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 2-4 hours. This step is required to induce the transcription and translation of pro-IL-1β.[21][22]

-

Antagonist Treatment: After priming, wash the cells and incubate with the P2X7R antagonist for 30 minutes.[20]

-

Activation (Signal 2): Add a P2X7R agonist (e.g., ATP or BzATP) and incubate for 30-60 minutes to activate the NLRP3 inflammasome and trigger IL-1β processing and release.[22][23]

-

Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge to pellet any cellular debris.[23]

-

Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[23][24]

-

Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration and determine the IC₅₀ value.[20]

Therapeutic Perspective and Clinical Development

Given the central role of the P2X7R-NLRP3 inflammasome axis in driving neuroinflammation, P2X7R antagonism represents a promising therapeutic strategy for a host of neurological conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and major depressive disorder.[3][8][14] The goal is to develop brain-penetrant antagonists that can dampen microglial activation and subsequent cytokine release, thereby reducing neurotoxicity and potentially slowing disease progression.

Several P2X7R antagonists have entered clinical trials. While early candidates often failed due to poor pharmacokinetic properties or lack of efficacy in peripheral inflammatory diseases, newer generations of brain-penetrant compounds have shown more promise.[14] For example, This compound has undergone evaluation in clinical trials for mood disorders, demonstrating good tolerability and target engagement in the CNS.[8] The successful development of such antagonists could provide a novel class of therapeutics for treating the neuroinflammatory component of complex brain diseases.

Conclusion

The P2X7 receptor is a well-validated target at the intersection of cellular danger signaling and neuroinflammation. Its activation on microglia initiates a powerful inflammatory cascade, making it a compelling target for therapeutic intervention in neurodegenerative diseases. A robust understanding of its signaling pathways, combined with standardized and reproducible experimental protocols for measuring its function, is essential for the successful development of P2X7R antagonists. The continued investigation of brain-penetrant antagonists in clinical trials holds the potential to translate our understanding of purinergic signaling into meaningful therapies for patients with debilitating neurological disorders.

References

- 1. The two-hit hypothesis for neuroinflammation: role of exogenous ATP in modulating inflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Astrocytic and Oligodendrocytic P2X7 Receptors Determine Neuronal Functions in the CNS [frontiersin.org]

- 5. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. benchchem.com [benchchem.com]

- 16. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]

- 17. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels | Journal of Neuroscience [jneurosci.org]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 23. Interleukin-1β has trophic effects in microglia and its release is mediated by P2X7R pore - PMC [pmc.ncbi.nlm.nih.gov]

- 24. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JNJ-54175446 in Modulating Microglial Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglial activation is a central process in the neuroinflammatory cascades implicated in a range of neurological and psychiatric disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on microglia, has emerged as a key regulator of this process. JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7R. This technical guide provides an in-depth analysis of the role of this compound in mitigating microglial activation, supported by preclinical data, detailed experimental protocols, and signaling pathway visualizations. The evidence presented herein underscores the therapeutic potential of this compound in neuroinflammatory conditions.

Introduction: Microglia and the P2X7 Receptor in Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), are critical for maintaining brain homeostasis.[1][2] In response to pathological stimuli such as injury, infection, or protein aggregates, microglia transition from a resting, ramified state to an activated, amoeboid morphology.[3] This activation is a double-edged sword: while it is essential for clearing cellular debris and pathogens, chronic or dysregulated activation contributes to a pro-inflammatory environment that can drive neurodegeneration.[4]

A key signaling pathway governing microglial activation involves the P2X7 receptor.[3][5] Under conditions of cellular stress or damage, high concentrations of extracellular adenosine (B11128) triphosphate (ATP) act as a "danger signal," binding to and activating P2X7R.[6] This activation triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, activation of caspase-1, and the subsequent cleavage and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and IL-18.[6] This P2X7R-NLRP3-IL-1β signaling axis is a pivotal initiator of the neuroinflammatory cascade.[7]

This compound is a high-affinity, central nervous system-penetrant P2X7R antagonist.[8] Its ability to cross the blood-brain barrier and engage its target in the brain makes it a promising therapeutic candidate for disorders with a neuroinflammatory component.[4][8]

Mechanism of Action of this compound in Microglial Activation

This compound exerts its modulatory effects on microglia by directly blocking the P2X7 receptor. By preventing the binding of extracellular ATP to P2X7R, this compound inhibits the initial trigger for a significant pro-inflammatory signaling pathway within these immune cells.

Signaling Pathway of P2X7R-Mediated Microglial Activation

The activation of the P2X7 receptor on microglia initiates a well-defined signaling cascade leading to the release of inflammatory mediators.

Downstream Effects of P2X7R Blockade by this compound

By inhibiting the P2X7 receptor, this compound is expected to:

-

Reduce Pro-inflammatory Cytokine Release: Primarily inhibit the release of mature IL-1β and IL-18 from activated microglia.

-

Attenuate Microglial Reactivity: Prevent the morphological changes associated with microglial activation, such as the transition from a ramified to an amoeboid state.

-

Decrease Neuroinflammation: By reducing the production of inflammatory mediators, this compound can dampen the overall neuroinflammatory environment in the CNS.

Preclinical Evidence for the Role of this compound in Microglial Activation

Preclinical studies utilizing this compound and other closely related P2X7R antagonists have demonstrated their efficacy in modulating microglial activation and neuroinflammation.

Quantitative Data on the Effects of P2X7R Antagonism

The following tables summarize key quantitative findings from preclinical studies investigating the effects of P2X7R antagonists on microglial activation.

| Compound | Model | Parameter Measured | Effect of Treatment | Reference |

| This compound | In vivo (mouse model of temporal lobe epilepsy) | Microglia process morphology in the hippocampus | Altered microglia process morphology | [9] |

| JNJ-54471300 (related P2X7 antagonist) | In vivo (mouse model of repeated social defeat) | Iba-1+ microglia area in the dentate gyrus and basolateral amygdala | Attenuated the stress-induced increase in Iba-1+ area | [7] |

| JNJ-54471300 (related P2X7 antagonist) | In vivo (mouse model of repeated social defeat) | IL-1β mRNA expression in enriched myeloid cells | Prevented the stress-induced increase in IL-1β mRNA | [7] |

| JNJ-55308942 (related P2X7 antagonist) | In vitro (mouse microglia) | IL-1β release | Attenuated IL-1β release in a concentration-dependent manner | [6] |

| JNJ-55308942 (related P2X7 antagonist) | In vivo (LPS-induced neuroinflammation in mice) | Microglial activation (CD45 and CD11b expression) | Attenuated LPS-induced increases in CD45 and CD11b expression | [6] |

Experimental Protocols for Assessing the Role of this compound on Microglial Activation

The following section outlines detailed methodologies for key experiments used to evaluate the efficacy of this compound in modulating microglial activation.

In Vitro Microglial Activation Assay

This protocol describes the culture of primary microglia and the assessment of this compound's ability to inhibit LPS- and ATP-induced IL-1β release.

Methodology:

-

Microglia Isolation and Culture:

-

Primary microglia are isolated from the cerebral cortices of neonatal mice (P0-P3) using standard protocols involving enzymatic digestion (e.g., trypsin) and mechanical dissociation.

-

Mixed glial cultures are established and maintained for 10-14 days. Microglia are then isolated by gentle shaking.

-

Isolated microglia are plated onto appropriate culture plates and allowed to adhere.

-

-

Treatment with this compound and Stimuli:

-

Microglia are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

-

To prime the inflammasome, cells are stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 4 hours.

-

Following LPS priming, P2X7R is activated with a high concentration of ATP (e.g., 5 mM) or a more potent agonist like BzATP for 30 minutes.

-

-

Quantification of IL-1β Release:

-

Cell culture supernatants are collected and centrifuged to remove cellular debris.

-

The concentration of IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

In Vivo Assessment of Microglial Activation

This protocol describes an in vivo model of neuroinflammation and the subsequent analysis of microglial activation markers.

Methodology:

-

Animal Model and Dosing:

-

An in vivo model of neuroinflammation is induced in mice, for example, by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

This compound is administered to the animals (e.g., via oral gavage or i.p. injection) at various doses and time points relative to the inflammatory challenge.

-

-

Tissue Processing and Immunohistochemistry:

-

At a designated time point after the inflammatory stimulus, animals are euthanized, and brains are collected.

-

Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.

-

Brain sections are stained with primary antibodies against microglial markers, such as Iba-1 (for morphology and cell counts) and CD11b.

-

Fluorescently labeled secondary antibodies are used for visualization.

-

-

Image Acquisition and Analysis:

-

Images of stained brain sections are captured using a confocal or fluorescence microscope.

-

Microglial activation is quantified by analyzing cell morphology (e.g., soma size, process length and branching) and the intensity of Iba-1 or CD11b staining.

-

Flow Cytometry Analysis of Microglial Activation

This protocol provides a method for the quantitative analysis of microglial cell surface markers.

Methodology:

-

Brain Dissociation and Cell Isolation:

-

Brains from treated and control animals are harvested and mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Myelin is removed, and microglia are enriched using a Percoll gradient.

-

-

Antibody Staining:

-

The single-cell suspension is incubated with fluorescently conjugated antibodies against microglial surface markers, such as CD11b and CD45. Activated microglia are typically characterized by a CD11b+/CD45high expression profile, whereas resting microglia are CD11b+/CD45low.[2]

-

-

Flow Cytometry:

-

The stained cells are analyzed using a flow cytometer to quantify the percentage of different microglial populations based on their marker expression.

-

Conclusion

This compound represents a targeted therapeutic strategy for a range of CNS disorders characterized by neuroinflammation. By potently and selectively antagonizing the P2X7 receptor on microglia, this compound effectively inhibits a critical pathway in the initiation and propagation of the inflammatory cascade. The preclinical data, though still emerging for this specific compound, strongly support the potential of P2X7R antagonism to reduce pro-inflammatory cytokine release and attenuate microglial reactivity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound as a novel therapeutic agent for neuroinflammatory diseases. Further research will be crucial to fully elucidate its clinical utility and to identify the patient populations most likely to benefit from this targeted immunomodulatory approach.

References

- 1. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]

- 4. Modulation of microglia activation and Alzheimer's disease: CX3 chemokine ligand 1/CX3CR and P2X7R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of the brain P2X7 ion channel attenuates repeated social defeat induced microglia reactivity, monocyte recruitment and anxiety-like behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Anti-seizure effects of this compound in the intra-amygdala kainic acid model of drug-resistant temporal lobe epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-54175446: A Novel P2X7 Receptor Antagonist Targeting the Interleukin-1β Release Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JNJ-54175446, a potent and selective antagonist of the P2X7 receptor, and its role in modulating the interleukin-1β (IL-1β) release pathway. The document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting neuroinflammation. We delve into the molecular mechanisms of the IL-1β pathway, the pharmacological profile of this compound, and detailed experimental protocols for assessing its activity. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Introduction: The Role of IL-1β in Neuroinflammation

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system.[1][2] Its release is tightly regulated and often associated with cellular stress, infection, and tissue damage.[3][4] In the central nervous system (CNS), dysregulated IL-1β release is implicated in the pathogenesis of various neuroinflammatory and neuropsychiatric disorders, including major depressive disorder (MDD).[3][5][6] Consequently, targeting the IL-1β release pathway presents a promising therapeutic strategy for these conditions.

The maturation and secretion of IL-1β are controlled by a multi-protein complex known as the inflammasome.[3][7][8] The NLRP3 inflammasome is a particularly well-studied platform that responds to a variety of danger signals, leading to the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secretable form.[3][4][8]

The Interleukin-1β Release Pathway

The release of mature IL-1β is a multi-step process, often described by a two-signal model, particularly for the activation of the NLRP3 inflammasome.

Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3][8] These molecules activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB.[3] This, in turn, upregulates the transcription of genes encoding pro-IL-1β and NLRP3, the sensor component of the inflammasome.[3][8]

Signal 2 (Activation): The second signal is triggered by a variety of stimuli, including extracellular adenosine (B11128) triphosphate (ATP), which acts on the P2X7 receptor.[5][9] Activation of the P2X7 receptor, an ATP-gated ion channel, leads to an efflux of potassium ions (K+) from the cell.[5][9] This ionic imbalance is a key trigger for the assembly and activation of the NLRP3 inflammasome.[3][10]

Inflammasome Assembly and IL-1β Maturation: Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[7][8] Activated caspase-1 then cleaves pro-IL-1β into its mature, 17 kDa form, which is subsequently secreted from the cell.[1][7]

This compound: A CNS-Penetrant P2X7 Receptor Antagonist

This compound is a novel, potent, and selective antagonist of the P2X7 receptor.[6][10] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating neurological and psychiatric disorders associated with neuroinflammation.[3][11]

Mechanism of Action

This compound exerts its anti-inflammatory effects by binding to the P2X7 receptor and preventing its activation by extracellular ATP.[7] By blocking this key "Signal 2" for NLRP3 inflammasome activation, this compound effectively inhibits the downstream cascade, leading to a reduction in caspase-1 activation and, consequently, a decrease in the maturation and release of IL-1β.[5][12]

Pharmacological and Clinical Data

Clinical and preclinical studies have provided valuable quantitative data on the pharmacokinetics, pharmacodynamics, and safety profile of this compound.

Table 1: Pharmacodynamic and In Vitro Potency of this compound

| Parameter | Value | Species | Assay/System | Reference |

|---|---|---|---|---|

| IC50 (IL-1β release) | 82 ng/mL (95% CI: 48-94) | Human | LPS/BzATP-induced in peripheral blood | [4][11] |

| pIC50 (hP2X7R) | 8.46 | Human | Radioligand binding assay | [10] |

| pIC50 (rP2X7R) | 8.81 | Rat | Radioligand binding assay |[10] |

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Dose | Condition | Value | Reference |

|---|---|---|---|---|

| Cmax, plasma | 600 mg | Fed | 1475 ± 163 ng/mL | [4][11] |

| Unbound Cmax, plasma | 300 mg | - | 88.3 ± 35.7 ng/mL | [4] |

| Cmax, CSF | 300 mg | - | 114 ± 39 ng/mL | [4][11] |

| Half-life | - | - | 30.7–37.4 hours |[13] |

Table 3: Overview of Clinical Trials with this compound

| Trial Identifier | Phase | Population | Intervention | Key Findings | Reference |

|---|---|---|---|---|---|

| NCT02475148 | I | Healthy Volunteers | Single ascending doses (0.5-600 mg) | Dose-dependent plasma exposure; good safety and tolerability; confirmed brain penetration and target engagement. | [4][9] |

| NCT04116606 | II | Major Depressive Disorder | 50 mg/day vs. placebo for 8 weeks | Investigating antidepressant efficacy. | [8][14][15] |

| - | - | Major Depressive Disorder | 600 mg single dose, then 150 mg daily | Did not show rapid antidepressant effects but blunted anhedonia reduction after sleep deprivation. |[3][5] |

Experimental Protocols

Ex Vivo Lipopolysaccharide (LPS) and ATP-Induced IL-1β Release Assay in Human Whole Blood

This assay is a robust method to assess the potency of compounds like this compound in inhibiting the NLRP3 inflammasome-mediated release of IL-1β in a physiologically relevant matrix.

Objective: To measure the concentration of IL-1β released from human whole blood following stimulation with LPS and a P2X7 receptor agonist (e.g., ATP or BzATP) in the presence and absence of this compound.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

RPMI 1640 medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Adenosine 5'-triphosphate (ATP) or 3'-O-(4-benzoyl)benzoyl-ATP (BzATP).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

24-well or 96-well tissue culture plates.

-

Centrifuge.

-

Human IL-1β ELISA kit.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Blood Dilution: Dilute the fresh whole blood 1:1 with RPMI 1640 medium.[16]

-

Plating: Add the diluted blood to the wells of a tissue culture plate.

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[17] Incubate for 2 hours and 40 minutes at 37°C.[17]

-

Activation (Signal 2): Add ATP to a final concentration of 2 mM (or BzATP at an appropriate concentration) to the designated wells.[17] Incubate for an additional 20-30 minutes at 37°C.[16][17]

-

Sample Collection: After the final incubation, centrifuge the plates to pellet the blood cells.

-

Supernatant Collection: Carefully collect the plasma supernatant from each well.

-

IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a promising therapeutic agent that effectively targets the P2X7 receptor, a key regulator of the NLRP3 inflammasome and IL-1β release. Its ability to penetrate the CNS and engage its target in a dose-dependent manner has been demonstrated in clinical trials. The in-depth understanding of the IL-1β pathway and the availability of robust experimental protocols, such as the whole blood assay described herein, are crucial for the continued development and evaluation of this compound and other P2X7 receptor antagonists for the treatment of neuroinflammatory disorders. This guide provides a foundational resource for researchers and clinicians working in this exciting field.

References

- 1. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. Frontiers | The P2X7 Receptor-Interleukin-1 Liaison [frontiersin.org]

- 6. Alternative inflammasome activation enables IL-1β release from living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2X7 receptor differentially couples to distinct release pathways for IL-1beta in mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The P2X7 Receptor Regulates IL-1β Secretion in the Human Retina [mdpi.com]

- 16. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of JNJ-54175446: A P2X7 Receptor Antagonist for Epilepsy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical studies investigating JNJ-54175446, a potent and selective P2X7 receptor antagonist, as a potential therapeutic agent for epilepsy. The focus is on the compound's efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile in relevant animal models of treatment-resistant epilepsy.

Introduction: Targeting Neuroinflammation in Epilepsy

A significant portion of individuals with epilepsy, particularly temporal lobe epilepsy (TLE), do not respond to currently available anti-seizure medications, highlighting the urgent need for novel therapeutic strategies.[1][2] Emerging evidence points to neuroinflammation as a key contributor to the pathogenesis and perpetuation of seizures.[3] The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system (CNS), plays a crucial role in coordinating neuroinflammatory responses.[1][4][5] In conditions of cellular stress or injury, such as during a seizure, extracellular ATP levels rise, activating the P2X7 receptor and leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[5][6]

This compound is a potent, selective, and brain-penetrant P2X7 receptor antagonist developed to mitigate this inflammatory cascade.[4][7] Preclinical research has evaluated its potential to suppress seizures in models of drug-resistant epilepsy, offering a novel, inflammation-targeted therapeutic approach.[3][4]

Core Mechanism of Action

This compound exerts its therapeutic effect by blocking the P2X7 receptor. This antagonism prevents the downstream signaling cascade initiated by high levels of extracellular ATP, thereby inhibiting the release of pro-inflammatory cytokines and reducing neuroinflammation.

Preclinical Efficacy and Pharmacodynamics

The primary preclinical model used to evaluate this compound for epilepsy is the intra-amygdala kainic acid (IAKA) mouse model. This model is specifically designed to replicate key features of drug-resistant TLE, including spontaneous recurrent seizures that are refractory to conventional anti-seizure medications like levetiracetam.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Anti-Seizure Efficacy in the IAKA Mouse Model

| Parameter | Vehicle Control | This compound (30 mg/kg, IP) | Outcome |

| Spontaneous Seizures | Baseline | Significantly fewer seizures | Potent anti-seizure effect observed.[4] |

| Duration of Effect | N/A | Seizure reduction lasted several days post-dosing | Suggests potential for disease-modifying effects.[1][3] |

Table 2: Pharmacokinetic and Receptor Occupancy Data

| Administration | Dose | Key Finding | Implication |

| Intraperitoneal (IP) | 30 mg/kg | High concentrations achieved in both plasma and brain.[4] | Effective CNS penetration at therapeutic doses. |

| Oral | 10 mg/kg | Resulted in >80% P2X7 receptor occupancy for 24 hours.[4] | Demonstrates oral bioavailability and sustained target engagement. |

| Target Concentration | >1000 ng/mL | Concentration required for >80% receptor occupancy.[4] | A clear target for achieving therapeutic effect. |

Table 3: Pharmacodynamic and Biomarker Data

| Biomarker | This compound Effect | Location | Implication |

| Astrogliosis | Reduction | Ipsilateral CA3 subfield of the hippocampus.[1] | Attenuation of neuroinflammatory processes. |

| Microglia Morphology | Altered process morphology | Ipsilateral CA3 subfield of the hippocampus.[1] | Modulation of microglial activation state. |

| P2X7 Receptor Expression | No significant difference | Hippocampus | The therapeutic effect is due to receptor blockade, not reduced expression.[1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key protocols used in the evaluation of this compound.

IAKA Model of Drug-Resistant TLE

This protocol establishes a robust model of TLE characterized by spontaneous seizures.

-

Animal Subjects : Adult male mice are utilized for the study.

-

Stereotaxic Surgery : Mice are anesthetized and placed in a stereotaxic frame. A microinjection of kainic acid is made directly into the amygdala.

-

Induction of Status Epilepticus (SE) : The kainic acid injection induces an initial period of continuous seizure activity (status epilepticus).

-

Latent Period : Following SE, there is a seizure-free "latent" period, typically lasting several days.

-

Chronic Phase : Mice develop spontaneous recurrent seizures, which are monitored continuously.

Drug Administration and Seizure Monitoring Workflow

The experimental workflow is designed to assess the anti-seizure efficacy of this compound after the establishment of chronic epilepsy.

-

EEG Implantation : Prior to or following IAKA injection, mice are implanted with telemetry devices for continuous electroencephalogram (EEG) recording.

-

Baseline Monitoring : Spontaneous seizures are recorded for a baseline period (e.g., up to Day 14 post-SE).[4]

-

Treatment : Mice are randomized to receive once-daily intraperitoneal (IP) injections of this compound (30 mg/kg) or a vehicle control for a fixed duration (e.g., 5 days).[4]

-

Post-Treatment Monitoring : EEG recordings continue for an extended period after the final dose to assess the duration of the anti-seizure effect and allow for drug washout.[4]

Pharmacokinetic (PK) Analysis

-

Sample Collection : At a predetermined time point following the final dose (e.g., 3 hours), animals are euthanized.[4] Blood is collected for plasma separation, and the brain is rapidly excised.

-

Sample Processing : Brain tissue is homogenized.

-

Quantification : The concentration of this compound in both plasma and brain homogenates is determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]

Pharmacodynamic (PD) and Histological Analysis

-

Tissue Preparation : At the end of the study, mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed and processed for sectioning.

-

Immunohistochemistry : Brain sections are stained with specific antibodies to visualize markers of neuroinflammation.

-

Astrogliosis : Glial Fibrillary Acidic Protein (GFAP) is used to identify reactive astrocytes.

-

Microglial Activation : Ionized calcium-binding adapter molecule 1 (Iba1) is used to assess microglial morphology and density.

-

-

Microscopy and Analysis : Stained sections are imaged using microscopy, and the extent of staining (e.g., immunoreactivity) is quantified in specific brain regions, such as the hippocampus, to compare between treatment and vehicle groups.

Logical Framework for Therapeutic Effect

The preclinical data support a clear logical relationship between the pharmacological action of this compound and its observed anti-seizure effects. By targeting a key upstream driver of neuroinflammation, the compound addresses a pathological process believed to contribute to seizure generation and persistence in drug-resistant epilepsy.

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its development as a treatment for drug-resistant epilepsy. In the IAKA model, the compound demonstrated significant anti-seizure effects that were sustained even after treatment cessation.[1][4] These efficacy findings are supported by a clear mechanism of action involving the suppression of neuroinflammatory markers like astrogliosis.[1] The favorable pharmacokinetic profile, including excellent brain penetration and high receptor occupancy, further strengthens its therapeutic potential.[4]

Targeting the P2X7 receptor represents a departure from conventional anti-seizure strategies that primarily modulate neuronal excitability. This neuroinflammatory-focused approach may offer a viable new adjunctive therapy for patients who do not respond to existing treatments.[8] Future studies could explore the efficacy of this compound in other animal models of epilepsy and investigate its potential for long-term disease modification.[4]

References

- 1. Anti-seizure effects of this compound in the intra-amygdala kainic acid model of drug-resistant temporal lobe epilepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-seizure effects of this compound in the intra-amygdala kainic acid model of drug-resistant temporal lobe epilepsy i… [ouci.dntb.gov.ua]

- 3. The Purinergic P2X7 Receptor as a Target for Adjunctive Treatment for Drug-Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-seizure effects of this compound in the intra-amygdala kainic acid model of drug-resistant temporal lobe epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist this compound in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. P2X7 receptor antagonism suppresses epileptiform-like activity in an inflammation-primed human iPSC-derived neuron model of drug-resistant epilepsy – FutureNeuro [futureneurocentre.ie]

The Pharmacodynamics of JNJ-54175446: A Brain-Penetrant P2X7 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the blood-brain barrier.[1] Developed by Janssen Pharmaceuticals, this investigational compound has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders, particularly major depressive disorder (MDD), by targeting neuroinflammatory pathways.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor engagement, and downstream functional effects. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support further research and development in this area.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its pharmacological effects by specifically blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as microglia in the central nervous system (CNS) and monocytes in the periphery.[3][4] Under conditions of cellular stress or injury, high concentrations of extracellular ATP trigger the activation of the P2X7 receptor.[4] This activation leads to the formation of a non-selective pore, causing downstream signaling events that culminate in the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3][4][5] By antagonizing the P2X7 receptor, this compound effectively inhibits this cascade, thereby reducing the release of IL-1β and mitigating neuroinflammation, a key pathological process implicated in mood disorders.[3][5]

Quantitative Pharmacodynamic Parameters

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, providing key quantitative metrics for its potency and efficacy.

In Vitro Potency

This compound demonstrates high potency against both human and rat P2X7 receptors. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), are summarized in the table below.

| Parameter | Species | Value | Reference |

| pIC50 | Human P2X7 Receptor | 8.46 | [6] |

| pIC50 | Rat P2X7 Receptor | 8.81 | [6] |

| pIC50 | Mouse P2X7 Receptor | 7.8 | [6] |

| pIC50 | Dog P2X7 Receptor | 7.9 | [6] |

| pIC50 | Macaque P2X7 Receptor | 8.1 | [6] |

Ex Vivo Inhibition of IL-1β Release

A key pharmacodynamic marker for this compound is its ability to inhibit the release of IL-1β from peripheral blood cells. In a first-in-human study, single doses of this compound demonstrated a dose-dependent attenuation of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release.

| Parameter | Value | 95% Confidence Interval | Reference |

| IC50 for IL-1β Inhibition | 82 ng/mL | 48 - 94 ng/mL | [5] |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) imaging has been instrumental in quantifying the in vivo brain P2X7 receptor occupancy of this compound in both preclinical models and humans. These studies have established a clear relationship between plasma drug concentrations and target engagement in the CNS.

| Species | Dose | Route | Receptor Occupancy | Reference |

| Rhesus Monkey | 0.1 mg/kg | Intravenous | 17% | |

| Rhesus Monkey | 2.5 mg/kg | Intravenous | 60% | |

| Human | 5 - 300 mg | Oral | Dose-dependent, approaching saturation at doses >50 mg | [7] |

| Parameter | Value | Reference |

| Estimated Plasma EC50 for CNS P2X7 Receptor Binding | 105 ng/mL | [5] |

| Estimated Plasma EC90 for CNS P2X7 Receptor Binding | 900 ng/mL | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the key experimental protocols used to characterize this compound.

Ex Vivo Lipopolysaccharide/BzATP-Induced IL-1β Release Assay

This assay is a cornerstone for assessing the peripheral pharmacodynamic activity of this compound.

Objective: To measure the inhibitory effect of this compound on P2X7 receptor-mediated IL-1β release from peripheral blood cells.

Methodology:

-

Blood Collection: Whole blood samples are collected from subjects at various time points following the administration of this compound or placebo.

-

Cell Stimulation: Aliquots of whole blood are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

P2X7 Activation: The P2X7 receptor is then activated with a specific agonist, 3'-O-(4-benzoylbenzoyl)-ATP (BzATP), to trigger the release of mature IL-1β.

-

Cytokine Quantification: Plasma is separated, and the concentration of IL-1β is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of IL-1β release is calculated for each this compound concentration or dose group relative to a vehicle control, allowing for the determination of IC50 values.[5]

In Vivo P2X7 Receptor Occupancy by Positron Emission Tomography (PET)

PET imaging enables the non-invasive quantification of target engagement in the brain.

Objective: To determine the relationship between this compound dose, plasma concentration, and P2X7 receptor occupancy in the CNS.

Methodology:

-

Radioligand: A specific PET radioligand for the P2X7 receptor, such as [¹⁸F]JNJ-64413739, is administered intravenously.

-

Baseline Scan: A baseline PET scan is performed to measure the initial density of available P2X7 receptors in the brain.

-

Drug Administration: Subjects are administered a single oral dose of this compound.

-

Post-dose Scan: A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of this compound.

-

Image Analysis: Brain images are acquired and analyzed to determine the regional distribution and binding of the radioligand. The reduction in radioligand binding in the post-dose scan compared to the baseline scan is used to calculate the percentage of P2X7 receptor occupancy by this compound.

-

Pharmacokinetic Sampling: Blood samples are collected throughout the study to determine the plasma concentration of this compound, which is then correlated with receptor occupancy data.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the pharmacodynamics of this compound.

References

- 1. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist this compound using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation and Nonhuman Primate Receptor Occupancy Study of 18F-JNJ-64413739, a PET Radioligand for P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

JNJ-54175446: A Technical Overview of Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation, that has been investigated for the treatment of major depressive disorder.[1][2] A critical attribute for a centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the methodologies and findings from key preclinical and clinical studies that have characterized the BBB penetration of this compound.

Quantitative Analysis of Blood-Brain Barrier Penetration

The capacity of this compound to enter the central nervous system (CNS) has been quantitatively assessed in both preclinical and clinical settings. The data consistently demonstrates that the compound achieves therapeutically relevant concentrations in the brain.

Preclinical Data (Rodent Models)

In studies involving rats, this compound demonstrated efficient passage into the brain. Following oral administration, the compound achieved a brain-to-plasma concentration ratio of approximately 1.1.[3] Further investigation into brain target engagement revealed a dose-dependent occupancy of the P2X7 receptor. An oral dose of 10 mg/kg resulted in over 80% receptor occupancy for a 24-hour period.[3] The effective dose for 50% receptor occupancy (ED50) in the brain was determined to be 0.46 mg/kg, which corresponded to a plasma concentration of 105 ng/mL.[3]

| Parameter | Value | Species | Source |

| Brain/Plasma Ratio | ~1.1 | Rat | [3] |

| Brain P2X7 Occupancy (10 mg/kg oral dose) | >80% for 24h | Rat | [3] |

| Brain P2X7 Occupancy ED50 | 0.46 mg/kg | Rat | [3] |

| Plasma EC50 for Brain Occupancy | 105 ng/mL | Rat | [3] |

Clinical Data (Human Studies)

In a first-in-human study, the penetration of this compound into the CNS was confirmed through the analysis of cerebrospinal fluid (CSF).[4] While the maximum concentration (Cmax) of the drug in the CSF was found to be seven times lower than the total plasma Cmax, a comparison of the unbound concentrations in both compartments revealed they were comparable.[4] This is a crucial finding, as it is the unbound fraction of a drug that is generally considered to be pharmacologically active. Positron Emission Tomography (PET) imaging studies in healthy human participants further corroborated the compound's ability to cross the BBB and engage its target, demonstrating a clear relationship between the administered dose and receptor occupancy in the brain.[5][6]

| Parameter | Unbound Plasma Cmax (ng/mL) | Unbound CSF Cmax (ng/mL) | Source |

| This compound | 88.3 ± 35.7 | 114 ± 39 | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that evaluated the blood-brain barrier penetration of this compound.

Preclinical Evaluation in Rodents

Brain and Plasma Pharmacokinetic Analysis: The assessment of this compound concentrations in the brain and plasma of rats was conducted following a single oral administration of the compound. At predetermined time points post-dosing, animals were euthanized, and samples of both blood and brain tissue were collected. Plasma was separated from the blood samples by centrifugation. Brain tissue was homogenized to ensure uniform distribution for analysis. The concentrations of this compound in both plasma and brain homogenates were then quantified using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a standard for such determinations. The brain/plasma concentration ratio was subsequently calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma.

Ex Vivo P2X7 Receptor Occupancy Assay: To determine the extent of P2X7 receptor engagement in the brain, an ex vivo autoradiography technique was employed. Rats were administered varying oral doses of this compound. After a specified duration to allow for drug distribution, the animals were euthanized, and their brains were rapidly removed and frozen. The brains were then sectioned into thin slices. These brain sections were incubated with a radiolabeled ligand that specifically binds to the P2X7 receptor. The amount of radioactivity bound to the receptors in the brain slices was measured using autoradiography. By comparing the binding of the radioligand in brain sections from drug-treated animals to that in sections from vehicle-treated control animals, the percentage of P2X7 receptors occupied by this compound at different dose levels could be calculated.

Clinical Evaluation in Humans

Cerebrospinal Fluid (CSF) Analysis: The human study to assess CNS penetration involved the administration of a single 300 mg dose of this compound.[4] At specific time points following the dose, samples of both blood and CSF were collected from the study participants. CSF was obtained via a lumbar puncture procedure. Plasma was isolated from the blood samples. The concentrations of total and unbound this compound in both plasma and CSF were determined using a validated bioanalytical method. The unbound concentration is of particular interest as it represents the fraction of the drug that is free to interact with its target.

Positron Emission Tomography (PET) Imaging: PET imaging was utilized to directly visualize and quantify the engagement of this compound with P2X7 receptors in the human brain. This advanced imaging technique involves the use of a radiotracer that binds to the P2X7 receptor. Healthy volunteers were administered a single dose of this compound, ranging from 5 to 300 mg.[5] Following drug administration, the radiotracer was injected, and PET scans were acquired to measure the level of radiotracer binding in the brain. The displacement of the radiotracer by this compound from the P2X7 receptors allowed for the calculation of receptor occupancy at different dose levels. This provided a direct in-vivo confirmation of the drug's ability to cross the BBB and interact with its intended target in the human brain.

Signaling Pathway Context

This compound exerts its therapeutic effect by blocking the P2X7 receptor, which is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[7] The activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released during cellular stress or injury, initiates a pro-inflammatory cascade. This leads to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[8] By antagonizing the P2X7 receptor, this compound aims to attenuate this neuroinflammatory response, which is implicated in the pathophysiology of mood disorders.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist this compound using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting neuroinflammation with brain penetrant P2X7 antagonists as novel therapeutics for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist this compound in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of JNJ-54175446: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JNJ-54175446, a potent, selective, and brain-penetrant antagonist of the P2X7 receptor. The document details its binding affinity and functional potency across various species, outlines key experimental methodologies used in its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The selectivity of this compound has been primarily characterized through its potent antagonism of the P2X7 receptor, an adenosine (B11128) triphosphate (ATP)-gated ion channel implicated in neuroinflammation.

Table 1: In Vitro Potency of this compound at P2X7 Receptors

| Species | Receptor | Potency (pIC50) |

| Human | P2X7 | 8.46 |

| Rat | P2X7 | 8.81 |

| Mouse | P2X7 | 7.8 |

| Dog | P2X7 | 7.9 |

| Macaque | P2X7 | 8.1 |

Table 2: Functional Activity and Target Engagement of this compound

| Assay | Metric | Value | Species | Notes |

| Ex Vivo IL-1β Release Inhibition | IC50 | 82 ng/mL | Human | Inhibition of lipopolysaccharide (LPS) and BzATP-induced IL-1β release from peripheral blood. |

| Central P2X7 Receptor Occupancy | EC50 (plasma concentration) | 105 ng/mL | Human | Estimated value for central nervous system P2X7 receptor binding. |

| Central P2X7 Receptor Occupancy | EC90 (plasma concentration) | 900 ng/mL | Human | Estimated value for central nervous system P2X7 receptor binding. |

| Brain P2X7 Receptor Occupancy | EC50 (plasma concentration) | 44.3 ng/mL | Human | Estimated from translational modeling. |

| Peripheral IL-1β Release Inhibition | EC50 (plasma concentration) | 67.0 ng/mL | Human | Estimated from translational modeling. |

Experimental Protocols

Detailed methodologies for two key assays used to characterize the pharmacodynamic effects of this compound are provided below.

Ex Vivo Interleukin-1β (IL-1β) Release Assay

This functional assay quantifies the ability of this compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Objective: To determine the potency of this compound in blocking P2X7 receptor-mediated IL-1β release in peripheral blood.

Methodology:

-

Blood Collection: Whole blood samples are collected from subjects.

-

Cell Stimulation: The blood samples are stimulated ex vivo with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

P2X7 Activation: The P2X7 receptor is then activated with a specific agonist, such as 3'-O-(4-benzoyl)benzoyl-ATP (BzATP), which triggers the processing and release of mature IL-1β.

-

This compound Treatment: The assay is performed in the presence of varying concentrations of this compound or a placebo control.

-

Quantification: The concentration of IL-1β in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-1β release against the concentration of this compound.

Positron Emission Tomography (PET) Receptor Occupancy Study

This in vivo imaging technique is used to quantify the binding of this compound to P2X7 receptors in the brain.

Objective: To determine the relationship between the plasma concentration of this compound and the occupancy of P2X7 receptors in the central nervous system.

Methodology:

-

Radioligand: A specific PET radioligand for the P2X7 receptor, such as 18F-JNJ-64413739, is administered intravenously to the subject.

-

Baseline Scan: A baseline PET scan is performed to measure the initial binding of the radioligand to P2X7 receptors in the absence of this compound.

-

This compound Administration: A single oral dose of this compound is administered to the subject.

-

Post-dose Scan: A second PET scan is conducted at a specified time after this compound administration to measure the displacement of the radioligand by the drug.

-

Plasma Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.

-

Image Analysis: The PET images are analyzed to calculate the receptor occupancy in different brain regions. This is typically done by comparing the radioligand binding potential before and after drug administration.

-

Data Modeling: The receptor occupancy data is modeled as a function of the plasma concentration of this compound to determine the EC50 (the concentration at which 50% of the receptors are occupied).

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), initiates a cascade of intracellular events that are central to the inflammatory response, particularly in microglia. This compound acts by blocking this initial step.

JNJ-54175446: A Technical Guide to its Antagonistic Effect on Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is a key player in purinergic signaling, a form of extracellular signaling mediated by purine (B94841) nucleosides and nucleotides such as adenosine (B11128) and ATP.[2] Activation of the P2X7 receptor, particularly in response to high concentrations of extracellular ATP released during cellular stress or injury, triggers a cascade of downstream signaling events.[3] These events are critically involved in neuroinflammation, immune responses, and have been implicated in the pathophysiology of various neurological and psychiatric disorders, including major depressive disorder.[2][4] This technical guide provides an in-depth overview of the effects of this compound on purinergic signaling, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by directly binding to the P2X7 receptor and inhibiting its activation by extracellular ATP. This antagonistic action prevents the conformational changes in the receptor that would normally lead to the opening of its non-selective cation channel.[5] By blocking this initial step, this compound effectively abrogates the subsequent downstream signaling cascades mediated by the P2X7 receptor.

The primary and most well-characterized consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3][6] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secretable forms.[6][7] Therefore, by antagonizing the P2X7 receptor, this compound effectively suppresses the production and release of these key inflammatory mediators.[2]

Quantitative Data

The potency and selectivity of this compound have been characterized across various species and experimental systems. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound against P2X7 Receptors from Different Species

| Species | pIC50 |

| Human | 8.46[8] |

| Rat | 8.81[8] |

| Mouse | 7.8[8] |

| Dog | 7.9[8] |

| Macaque | 8.1[8] |

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| IL-1β Release Inhibition (IC50) | 82 ng/mL (95% CI: 48-94 ng/mL)[4] |

| Plasma EC50 for CNS Receptor Occupancy | 105 ng/mL[4] |

| Plasma EC90 for CNS Receptor Occupancy | 900 ng/mL[4] |

| Unbound Plasma Cmax (300 mg dose) | 88.3 ± 35.7 ng/mL[4] |

| CSF Cmax (300 mg dose) | 114 ± 39 ng/mL[4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on purinergic signaling.

Ex Vivo Lipopolysaccharide (LPS) and Benzoylbenzoyl-ATP (BzATP)-Induced IL-1β Release Assay

This assay is a cornerstone for evaluating the pharmacodynamic activity of P2X7 receptor antagonists. It measures the ability of a compound to inhibit the release of IL-1β from immune cells in a whole blood sample following stimulation.

Materials:

-

Freshly collected human whole blood in sodium-heparin tubes.[9][10]

-

Lipopolysaccharide (LPS) from E. coli.[11]

-

2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[12]

-

This compound

-

RPMI 1640 medium.[10]

-

24-well tissue culture plates.[10]

-

Centrifuge

-

ELISA kit for human IL-1β.

Procedure:

-

Blood Dilution: Dilute the whole blood with RPMI 1640 medium. A 1:1 dilution is a common starting point.[13]

-

Plating: Add the diluted whole blood to the wells of a 24-well tissue culture plate.

-

Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined period (e.g., 30-60 minutes) at 37°C and 5% CO2.

-

LPS Priming: Add LPS to the wells to a final concentration of 1 µg/mL to prime the cells for pro-IL-1β production. Incubate for 2 to 5 hours at 37°C and 5% CO2.[10][14]

-

P2X7 Receptor Stimulation: Add BzATP to the wells to a final concentration of approximately 300 µM to stimulate the P2X7 receptor.[12] Incubate for an additional 20-40 minutes.[10][14]

-

Sample Collection: Centrifuge the plates to pellet the blood cells.

-

IL-1β Quantification: Carefully collect the supernatant and measure the concentration of IL-1β using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

P2X7 Receptor Occupancy Study using Positron Emission Tomography (PET)